molecular formula C19H20N2O4 B4948667 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid CAS No. 5925-23-5

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

Número de catálogo: B4948667
Número CAS: 5925-23-5
Peso molecular: 340.4 g/mol
Clave InChI: KRTNWLZOTMCHBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid, also known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating inflammatory diseases. This compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes that play a role in the inflammatory response. In

Mecanismo De Acción

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid works by inhibiting the activity of PDE4 and PLA2 enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and associated symptoms.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including reducing inflammation, increasing tear production in dry eye disease, and improving skin barrier function in atopic dermatitis. In preclinical studies, this compound has also been found to have a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is its specificity for PDE4 and PLA2 enzymes, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for use in topical applications.

Direcciones Futuras

For 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid research include further preclinical and clinical studies to evaluate its safety and efficacy in treating inflammatory diseases. Additionally, research could focus on developing new formulations of this compound with improved solubility for topical use. Finally, research could explore the potential use of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects.

Métodos De Síntesis

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is a synthetic compound that can be prepared using a multi-step process. The first step involves the synthesis of 2-ethyl-1H-benzimidazole, which is then reacted with 3-chloro-2-hydroxypropyl bromide to form the intermediate compound 3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropyl bromide. This intermediate is then reacted with 4-hydroxybenzoic acid to produce the final product, this compound.

Aplicaciones Científicas De Investigación

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been studied for its potential use in treating a variety of inflammatory diseases, including dry eye disease, psoriasis, and atopic dermatitis. In preclinical studies, this compound has been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2), which play a role in the inflammatory response.

Propiedades

IUPAC Name

4-[3-(2-ethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-25-15-9-7-13(8-10-15)19(23)24/h3-10,14,22H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNWLZOTMCHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974676
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-23-5
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.